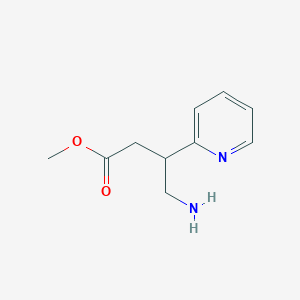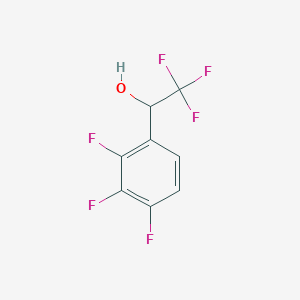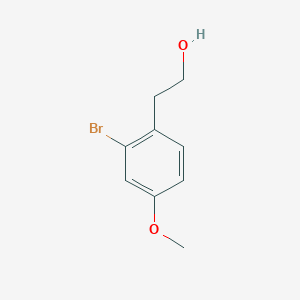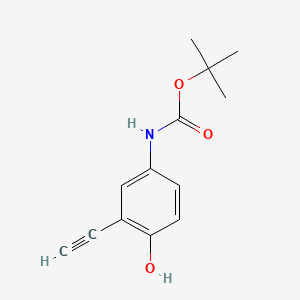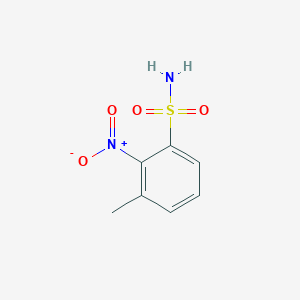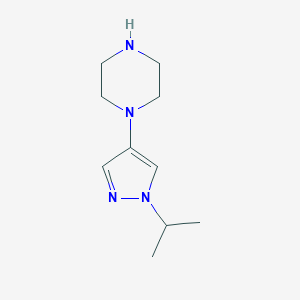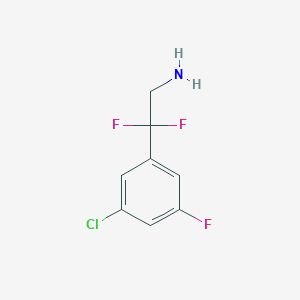
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a hydroxymethyl group, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor, such as (S)-5-hydroxymethyl-2-pyrrolidinone.
Amination: The hydroxymethyl group is converted to an amino group through a series of reactions involving reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The amino group can undergo reduction to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Compounds: Used as a building block for the synthesis of various chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Interaction Studies: Used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Antimicrobial Agents: Potential use in the development of antimicrobial agents.
Industry:
Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.
Material Science: Investigated for its potential in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of an amino group.
(S)-5-hydroxymethyl-2-pyrrolidinone: Lacks the amino group, making it less versatile in certain reactions.
(3R,5S)-3-(dibenzylamino)-5-(hydroxymethyl)pyrrolidin-2-one: Contains a dibenzylamino group, which may alter its reactivity and applications.
Uniqueness:
Versatility: The presence of both amino and hydroxymethyl groups makes (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride highly versatile for various chemical reactions.
Chirality: Its chiral nature allows for specific interactions with biological molecules, making it valuable in drug development and enzyme inhibition studies.
This compound’s unique combination of functional groups and chiral centers makes it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
1692915-48-2 |
|---|---|
Fórmula molecular |
C5H11ClN2O2 |
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m0./s1 |
Clave InChI |
AZPGEVGVMXTWBS-RFKZQXLXSA-N |
SMILES isomérico |
C1[C@H](NC(=O)[C@@H]1N)CO.Cl |
SMILES canónico |
C1C(NC(=O)C1N)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


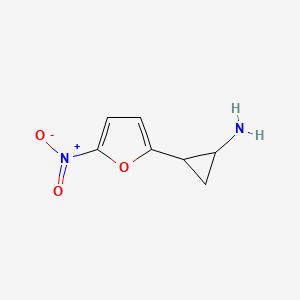

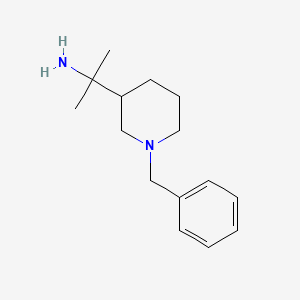
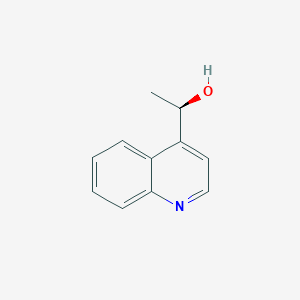
![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
